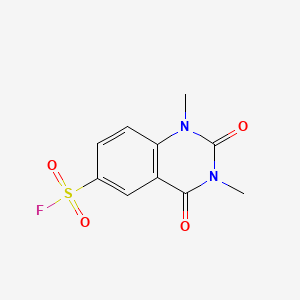
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of fused benzene and pyrimidine rings. The presence of sulfonyl fluoride and dioxo groups in its structure makes it a versatile compound for chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves several steps. One common method includes the reaction of 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline with sulfonyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to produce the compound in larger quantities. These methods often require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to achieve high yields and purity .
Analyse Des Réactions Chimiques
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfonic acids or reduction reactions to form sulfinic acids.
Cyclization Reactions: The presence of the quinazoline ring allows for cyclization reactions, leading to the formation of more complex heterocyclic compounds.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins and enzymes, leading to the inhibition of their activity . This property makes it a valuable tool in biochemical research for studying enzyme functions and pathways .
Comparaison Avec Des Composés Similaires
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl fluoride can be compared with other similar compounds, such as:
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonyl chloride: This compound has a similar structure but with a chloride group instead of fluoride.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride: Another related compound with a pyrimidine ring instead of a quinazoline ring.
The uniqueness of this compound lies in its specific functional groups and their reactivity, which make it suitable for a wide range of applications in research and industry .
Propriétés
Numéro CAS |
2137744-50-2 |
|---|---|
Formule moléculaire |
C10H9FN2O4S |
Poids moléculaire |
272.25 g/mol |
Nom IUPAC |
1,3-dimethyl-2,4-dioxoquinazoline-6-sulfonyl fluoride |
InChI |
InChI=1S/C10H9FN2O4S/c1-12-8-4-3-6(18(11,16)17)5-7(8)9(14)13(2)10(12)15/h3-5H,1-2H3 |
Clé InChI |
KBUOYVPDYCASNH-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C=C(C=C2)S(=O)(=O)F)C(=O)N(C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


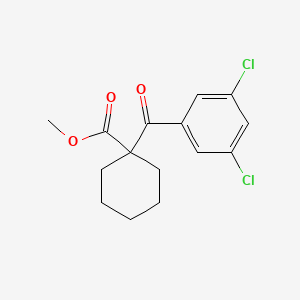
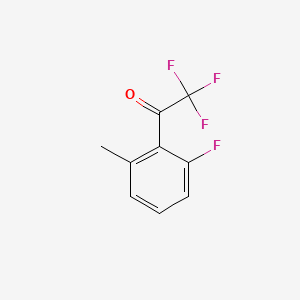
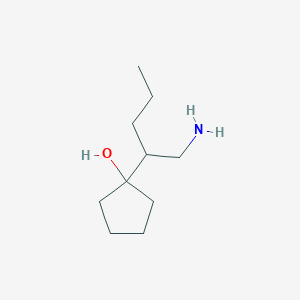
![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)
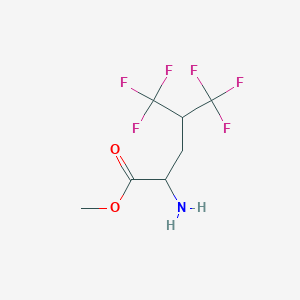

![(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B15301605.png)
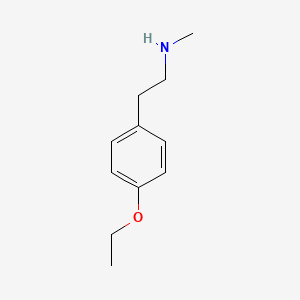


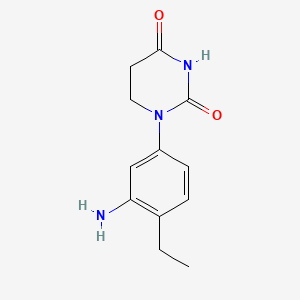
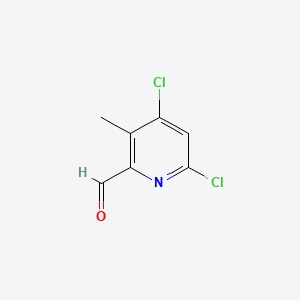
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)
![5-[[(2S)-2-aminopropyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15301647.png)
